N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, and a dioxole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized using techniques like the Hantzsch thiazole synthesis . This involves the reaction of a thiourea with α-halo ketones .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy, as well as mass spectrometry, are typically used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide group could undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds structurally related to "N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" have been extensively studied for their antibacterial and antimicrobial properties. Research on benzothiazole and benzodioxole derivatives has demonstrated promising antibacterial activity against various strains such as Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in the development of new antibacterial agents (Palkar et al., 2017). Additionally, these compounds have been shown to exhibit activity at non-cytotoxic concentrations, suggesting a favorable therapeutic index for potential drug development.
Antitubercular and Antifungal Applications
The exploration of thiazole-based compounds extends to antitubercular and antifungal applications as well. Novel synthesis approaches have led to the development of derivatives with significant activity against Mycobacterium tuberculosis, providing a foundation for the development of new treatments for tuberculosis. This highlights the importance of structural modifications in enhancing biological activity and specificity (Jeankumar et al., 2013). Furthermore, these compounds' efficacy against fungal strains suggests potential applications in treating fungal infections, contributing to the diversity of therapeutic targets addressed by thiazole derivatives.
Anticancer Applications
Another significant area of research involves the investigation of thiazole and benzodioxole derivatives as potential anticancer agents. Studies have reported the synthesis and characterization of compounds showing cytotoxic effects against cancer cell lines, including breast cancer. The mechanism of action often involves the induction of oxidative damage through a reactive oxygen species-mediated pathway, indicating a promising approach to cancer therapy (Butler et al., 2013). These findings underscore the versatility of thiazole-based compounds in drug discovery and the potential for developing novel anticancer treatments.
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity. It could also be interesting to study its potential applications, for example in medicine or as a building block in the synthesis of complex molecules .
properties
IUPAC Name |
N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4S/c20-13-6-11(2-3-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDYNAXNGGTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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